molecular formula C10H15NO B8690847 2(1H)-Pyridinone, 5-butyl-6-methyl- CAS No. 104338-84-3

2(1H)-Pyridinone, 5-butyl-6-methyl-

Cat. No.: B8690847
CAS No.: 104338-84-3
M. Wt: 165.23 g/mol
InChI Key: UUASPYSJUKVINZ-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-butyl-6-methyl- is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-alkyl-6-methyl-2(1H)-pyridinone derivatives, and how can reaction conditions be optimized?

The synthesis of substituted 2(1H)-pyridinones typically involves cyclization reactions, alkylation, or functional group modifications. For example, methyl-substituted analogs like 3,6-dimethyl-2(1H)-pyridinone are synthesized via acid-catalyzed cyclization of diketones or through regioselective alkylation of pyridinone precursors . To optimize yields, reaction parameters such as temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., p-toluenesulfonic acid) must be systematically varied . For 5-butyl-6-methyl derivatives, introducing the butyl group may require Friedel-Crafts alkylation or palladium-catalyzed coupling, with careful monitoring of steric hindrance from the 6-methyl substituent.

Q. How can structural characterization of 5-butyl-6-methyl-2(1H)-pyridinone be performed to confirm regiochemistry and purity?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify substituent positions. For example, methyl groups in 3,6-dimethyl-2(1H)-pyridinone show distinct splitting patterns due to ring anisotropy .
  • Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm1^{-1}) and N-H bonds (~3100 cm1^{-1}) confirm the pyridinone core. Isotopic substitution (e.g., deuterated analogs) can resolve overlapping peaks .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C10_{10}H15_{15}NO for 5-butyl-6-methyl derivative) and detects fragmentation patterns .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the introduction of bulky substituents (e.g., butyl) in 2(1H)-pyridinone derivatives?

Bulky groups like butyl at the 5-position may face steric clashes with the 6-methyl group. Strategies include:

  • Directed ortho-Metalation : Using directing groups (e.g., methoxy) to control substitution sites .
  • Computational Modeling : Density Functional Theory (DFT) predicts favorable reaction pathways and transition states, reducing trial-and-error experimentation .
  • Protection/Deprotection : Temporarily blocking reactive sites (e.g., using tert-butyldimethylsilyl groups) to ensure regioselective alkylation .

Q. How do electronic and steric effects of 5-butyl and 6-methyl substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The electron-withdrawing carbonyl group in pyridinone activates the ring for NAS, but steric effects from substituents can hinder reactivity. For example:

  • Electronic Effects : The 5-butyl group may donate electron density via inductive effects, slightly deactivating the ring.
  • Steric Effects : The 6-methyl group creates steric hindrance at adjacent positions, directing attacks to less hindered sites (e.g., 3-position). Kinetic studies using varying electrophiles (e.g., iodomethane vs. benzyl bromide) can quantify these effects .

Q. What computational approaches are used to predict the biological activity of 5-butyl-6-methyl-2(1H)-pyridinone analogs?

  • Molecular Docking : Simulates binding affinities to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Structural analogs with methyl groups have shown affinity for inflammatory targets .
  • QSAR Modeling : Relates substituent properties (e.g., logP, polar surface area) to bioactivity. For example, lipophilic butyl groups may enhance membrane permeability but reduce solubility .
  • MD Simulations : Assess stability of ligand-receptor complexes over time, identifying critical hydrogen bonds or π-π interactions .

Q. Methodological Recommendations

  • Synthesis Optimization : Use DoE (Design of Experiments) to systematically vary reaction parameters and identify optimal conditions .
  • Contradiction Resolution : If spectral data conflicts with expected structures, employ 2D NMR (e.g., HSQC, COSY) to resolve ambiguities .
  • Toxicity Screening : Utilize EPA DSSTox databases to assess predicted toxicity profiles before biological testing .

Properties

CAS No.

104338-84-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-butyl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C10H15NO/c1-3-4-5-9-6-7-10(12)11-8(9)2/h6-7H,3-5H2,1-2H3,(H,11,12)

InChI Key

UUASPYSJUKVINZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC(=O)C=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3-cyano-5-butyl-6-methylpyridin-2(1H)-one (950 mg, 5.0 mmol) in 6N hydrochloric acid (36 mL) was refluxed for 3 days. The reaction was cooled and extracted with methylene chloride to isolate product. It was then dried with methylene chloride solution, filtered and evaporated. The residue was triturated with diethyl ether to yield product (563 mg, 68%).
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Yield
68%

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